molecular formula C7H4FIO B1388238 3-Fluoro-4-iodobenzaldehyde CAS No. 1003709-57-6

3-Fluoro-4-iodobenzaldehyde

Cat. No.: B1388238
CAS No.: 1003709-57-6
M. Wt: 250.01 g/mol
InChI Key: CGQJITDLUBMLFF-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodobenzaldehyde is an aromatic aldehyde with the molecular formula C7H4FIO and a molecular weight of 250.01 g/mol . It is a versatile compound used in various chemical syntheses and research applications. The compound is characterized by the presence of both fluorine and iodine substituents on the benzene ring, which imparts unique chemical properties.

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-iodobenzaldehyde plays a significant role in biochemical reactions due to its reactivity and ability to form various intermediates. It interacts with enzymes such as bis-triphenylphosphine-palladium (II) chloride and copper (I) iodide, which are used in catalytic processes to facilitate the formation of carbon-carbon bonds . These interactions are crucial in the synthesis of complex organic molecules, where this compound acts as a key intermediate.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with specific proteins can lead to changes in cell function, including alterations in metabolic pathways and gene regulation . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For example, its interaction with enzymes involved in the synthesis of polymers can result in the formation of anti-estrogenic compounds . These molecular mechanisms are critical for the compound’s role in pharmaceutical research and development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient temperature conditions, but its reactivity can lead to degradation over extended periods . Understanding these temporal effects is crucial for its application in long-term biochemical studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into various metabolites. These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these pathways is vital for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution mechanisms are crucial for understanding how the compound exerts its effects at the cellular level.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, where it can interact with various biomolecules . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 3-Fluoro-4-iodobenzaldehyde involves the bromination of 4-fluoro-3-iodotoluene followed by oxidation. The process begins with the reaction of 4-fluoro-3-iodotoluene with N-bromosuccinimide (NBS) in the presence of benzoyl peroxide in tetrachloromethane (CCl4) under reflux conditions. The resulting benzylbromide is then oxidized using sodium bicarbonate (NaHCO3) in dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-iodobenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.

Major Products Formed

    Substitution: Products include substituted benzaldehydes with various functional groups.

    Oxidation: The major product is 3-fluoro-4-iodobenzoic acid.

    Reduction: The major product is 3-fluoro-4-iodobenzyl alcohol.

    Coupling: Products include biaryl compounds and other complex structures.

Scientific Research Applications

3-Fluoro-4-iodobenzaldehyde is used in a variety of scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound is used in the synthesis of bioactive molecules for pharmaceutical research.

    Medicine: It is involved in the development of anti-estrogenic compounds for cancer research.

    Industry: The compound is used in the synthesis of polymers and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-bromobenzaldehyde
  • 3-Fluoro-4-chlorobenzaldehyde
  • 3-Fluoro-4-methylbenzaldehyde

Uniqueness

3-Fluoro-4-iodobenzaldehyde is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity compared to other halogenated benzaldehydes. The iodine atom, being larger and more polarizable, makes the compound more reactive in substitution and coupling reactions compared to its brominated or chlorinated counterparts .

Properties

IUPAC Name

3-fluoro-4-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQJITDLUBMLFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662818
Record name 3-Fluoro-4-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003709-57-6
Record name 3-Fluoro-4-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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